molecular formula C22H14FN3 B2506828 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 692287-78-8

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2506828
CAS No.: 692287-78-8
M. Wt: 339.373
InChI Key: LZARQWHDLKJXOS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-aminopyrazole with 4-fluorobenzaldehyde and 2-naphthylamine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. The presence of the fluorophenyl and naphthyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3/c23-19-9-7-16(8-10-19)20-14-25-26-21(11-12-24-22(20)26)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARQWHDLKJXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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